molecular formula C9H15N3O3 B13115149 4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine

4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine

Katalognummer: B13115149
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: QSVQNMNRAVFZNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids. This compound is characterized by the presence of two methoxy groups, an ethoxy group, and an amine group attached to a pyrimidine ring. Its unique structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with dimethoxymethane and ethyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxy and ethoxy groups can influence its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Methoxymethyl)-6-ethoxypyrimidin-2-amine
  • 4-(Dimethoxymethyl)-5-ethoxypyrimidin-2-amine
  • 4-(Dimethoxymethyl)-6-methoxypyrimidin-2-amine

Uniqueness

4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Eigenschaften

Molekularformel

C9H15N3O3

Molekulargewicht

213.23 g/mol

IUPAC-Name

4-(dimethoxymethyl)-6-ethoxypyrimidin-2-amine

InChI

InChI=1S/C9H15N3O3/c1-4-15-7-5-6(8(13-2)14-3)11-9(10)12-7/h5,8H,4H2,1-3H3,(H2,10,11,12)

InChI-Schlüssel

QSVQNMNRAVFZNU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=NC(=C1)C(OC)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.